2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride

Immunopharmacology Lymphocyte proliferation Histamine analog

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride (CAS 16111-27-6), also known as Nordimaprit, SKF 91487, or S-[2-(dimethylamino)ethyl]isothiourea dihydrochloride, is a synthetic S-substituted isothiourea dihydrochloride salt. It belongs to the isothiourea class of organic compounds, defined by the R1S–C(=NR2)N(R3)R4 core scaffold, and exists as a white to almost-white crystalline powder or crystals with a molecular weight of 220.16 g·mol⁻¹ (C₅H₁₅Cl₂N₃S).

Molecular Formula C5H14ClN3S
Molecular Weight 183.70 g/mol
CAS No. 16111-27-6
Cat. No. B100930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride
CAS16111-27-6
Synonyms2-(S-dimethylaminoethyl)isothiourea
nordimaprit
nordimaprit dihydrochloride
persulfate bleach accelerator
S-(2-(diethylamino)-ethyl)-isothiouronium HCl
SK and F 91487
SK and F-91487
SKF-91487
Molecular FormulaC5H14ClN3S
Molecular Weight183.70 g/mol
Structural Identifiers
SMILESCN(C)CCSC(=N)N.Cl
InChIInChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H
InChIKeySTBUINXBXSDDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)ethyl Carbamimidothioate Dihydrochloride (CAS 16111-27-6): Isothiourea-Class Compound Identity and Baseline Characterization for Informed Procurement


2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride (CAS 16111-27-6), also known as Nordimaprit, SKF 91487, or S-[2-(dimethylamino)ethyl]isothiourea dihydrochloride, is a synthetic S-substituted isothiourea dihydrochloride salt [1]. It belongs to the isothiourea class of organic compounds, defined by the R1S–C(=NR2)N(R3)R4 core scaffold, and exists as a white to almost-white crystalline powder or crystals with a molecular weight of 220.16 g·mol⁻¹ (C₅H₁₅Cl₂N₃S) . Historically, the compound was developed as a close structural analog of Dimaprit (S-(3-[N,N-dimethylamino]propyl)isothiourea), a selective histamine H₂ receptor agonist, and has been profiled across immunological, pigment-cell, and histamine receptor pharmacology studies [1][2].

Why Generic Isothiourea Substitution Fails: Structural Determinants of Potency, Receptor Selectivity, and Biological Activity for 2-(Dimethylamino)ethyl Carbamimidothioate Dihydrochloride


Isothioureas are not functionally interchangeable despite sharing a common core scaffold. The length of the S-alkyl side chain, the nature of N-terminal amine substituents, and the salt form each profoundly modulate the compound's pharmacological fingerprint. For instance, extending the side chain from an ethylene to a propylene spacer converts a partial H₂ agonist with potent lymphocyte-suppressive activity (Nordimaprit) into a full H₂ agonist with weaker lymphocytic effects (Dimaprit) [1]. Similarly, N-substitution switching from dimethylamino to diisopropylamino dramatically alters tyrosinase inhibitory potency and introduces tyrosinase-independent depigmentation mechanisms [2]. Even minor structural variations within the isothiourea class produce differing H₃ receptor affinities and antagonist profiles [3]. Consequently, generic substitution among S-substituted isothioureas can lead to a complete loss of desired biological activity in target applications, necessitating compound-specific qualification and procurement.

Quantitative Evidence Guide: Differentiated Performance of 2-(Dimethylamino)ethyl Carbamimidothioate Dihydrochloride Against Closest Analogs


Lymphocyte Activation Inhibition: Nordimaprit Is 4.3-Fold More Potent Than Dimaprit in Mitogen-Stimulated Human Lymphocytes

In a direct comparative study of mitogen-induced human lymphocyte activation, 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride (Nordimaprit) produced an approximate IC₅₀ of 0.03 mM, which is 4.3-fold lower (i.e., more potent) than the IC₅₀ of its closest structural analog, Dimaprit (0.13 mM) [1]. Methylamine and chloroquine served as additional comparators with IC₅₀ values of 6.4 mM and 18 µM, respectively [1]. The dose–response curves for Nordimaprit and Dimaprit were steep and parallel, suggesting a shared mechanism distinct from that of histamine [1]. Notably, Nordimaprit possesses little or no H₂-receptor agonist activity, whereas Dimaprit is a selective H₂ agonist, indicating that the enhanced lymphocyte-suppressive effect of Nordimaprit is H₂-receptor-independent [1][2].

Immunopharmacology Lymphocyte proliferation Histamine analog

H₃ Histamine Receptor Binding: Nordimaprit Displays pKi 5.94 — Differentiated Affinity vs. Homodimaprit and Imetit

In a head-to-head radioligand displacement assay using [³H]-Nᵅ-methylhistamine on rat brain cortex homogenates, Nordimaprit (2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride) exhibited a monophasic displacement with pKi = 5.94 (Ki ≈ 1.15 µM) [1]. This affinity is lower than that of its close analog Homodimaprit (pKi = 6.44; Ki ≈ 0.36 µM) and the prototypical agonist Imetit (pKi = 9.83), but comparable to Dimaprit (pKi = 6.55) [1]. In a functional H₃ receptor model (electrically evoked [³H]-noradrenaline release from mouse brain cortex slices), Nordimaprit acted as a reversible non-competitive H₃ antagonist, depressing the maximum effect of histamine with a pD'₂ = 5.55, whereas Homodimaprit behaved as a reversible competitive antagonist (pA₂ = 5.94) [1].

Histamine H3 receptor Radioligand binding Neuropharmacology

Tyrosinase Inhibition in Melanoma Cells: Nordimaprit Is More Effective Than Dimaprit, and Its N-Substitution Modulates Potency vs. DENOR and DINOR

In cultured human melanoma cells (amelanotic line MM96E), Nordimaprit (2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride) decreased tyrosinase activity and inhibited expression of a melanosomal antigen; its effect was cimetidine-sensitive, indicating H₂ receptor mediation [1]. Across a series of analogs, N-substitution with bulkier groups (diethylamino: DENOR; diisopropylamino: DINOR) enhanced depigmentation and cell-killing potency, with DINOR being the most cytotoxic agent in the pigmented MM418 line [1]. However, in a subsequent study bulking N-substitution reduced direct tyrosinase inhibition, while Nordimaprit itself was identified as the most effective tyrosinase inhibitor, lowering enzyme activity significantly within 36 hours in a prolonged treatment model and causing complete pigment loss in the MM418 line [2]. Nordimaprit’s anti-tyrosinase mechanism involves a combination of induced intracellular inhibitor production and increased tyrosinase protein degradation [2].

Melanogenesis Tyrosinase inhibition Melanoma

H₂ Receptor Functional Null Activity: Nordimaprit Lacks H₂ Agonism In Vivo, Providing a Clean Negative Control vs. Dimaprit

In a rat nociception model, intracerebroventricular injection of Dimaprit (0.4–0.8 µmol/rat) significantly enhanced pain threshold on the hot-plate test, whereas Nordimaprit (SKF 91487, 0.8 µmol/rat) had no effect, directly demonstrating that Nordimaprit lacks functional H₂-receptor agonist activity in vivo [1]. Further evidence from prolactin secretion studies confirms that Nordimaprit, unlike the H₂ agonist 4-methylhistamine, does not stimulate prolactin release; moreover, Nordimaprit non-specifically inhibits histamine-induced prolactin secretion, underscoring its pharmacological divergence from true H₂ agonists [2]. This H₂-inactive profile is consistent with the earlier finding that guanidino and isothiourea groups are not bio-isosteric for the H₂ receptor [3].

Histamine H2 receptor Nociception In vivo pharmacology

Purity and Physicochemical Specification: Argentometric Titration Purity ≥97.0% and Defined Melting Point for Quality-Controlled Procurement

Commercially available 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride (CAS 16111-27-6) is supplied with a minimum purity of 97.0% as determined by argentometric titration, a direct quantitative method suitable for chloride-containing isothiourea salts . Its melting point is reported as a narrow range of 179.0–183.0 °C (or a sharp point at 181 °C), providing a straightforward identity and purity check by differential scanning calorimetry or capillary melting-point apparatus . The compound is a white to almost-white crystalline solid, freely soluble in water due to its dihydrochloride salt form, and is recommended for storage at room temperature (below 15 °C in a cool, dark place) under inert atmosphere . In contrast, the free base form (CAS 17124-82-2) has different solubility (soluble in DMSO rather than water) and requires storage at −20 °C under dry, dark conditions, making the dihydrochloride salt the more robust form for aqueous experimental workflows .

Quality control Purity specification Physicochemical characterization

Best-Validated Application Scenarios for 2-(Dimethylamino)ethyl Carbamimidothioate Dihydrochloride Based on Quantitative Comparative Evidence


Immunopharmacology Tool: H₂-Receptor-Independent Lymphocyte Activation Suppression

For studies investigating the H₂-receptor-independent inhibition of mitogen-induced lymphocyte proliferation, Nordimaprit at concentrations near its IC₅₀ of 0.03 mM provides a quantified 4.3-fold potency advantage over Dimaprit, while avoiding the confounding H₂-agonist activity that Dimaprit may introduce [1][2]. This makes Nordimaprit the preferred tool compound for dissecting H₂-receptor-mediated vs. H₂-receptor-independent immune-suppressive pathways.

H₃ Histamine Receptor Pharmacology: Non-Competitive Antagonist Mechanistic Probe

Nordimaprit’s reversible non-competitive H₃ receptor antagonism (pD'₂ = 5.55) distinguishes it from the competitive antagonist Homodimaprit (pA₂ = 5.94) and the high-affinity ligands Imetit and Clobenpropit [3]. Researchers examining allosteric modulation or insurmountable antagonism at presynaptic H₃ autoreceptors should select Nordimaprit as the pharmacologically validated agent for these specific mechanistic investigations.

Melanogenesis and Melanoma Research: Direct Tyrosinase Inhibitor with Slow-Onset Kinetics

When direct enzymatic tyrosinase inhibition in intact melanoma cells is the primary endpoint—rather than non-selective cytotoxicity via bulky lipophilic substituents—Nordimaprit is superior to DINOR and DENOR analogues [4][5]. Its slow-onset, sustained mechanism involving both induction of intracellular tyrosinase inhibitors and accelerated protein degradation makes it uniquely suited for long-term depigmentation studies in constitutively pigmented melanoma lines such as MM418.

H₂-Receptor Negative Control: Structurally Matched Inactive Analog for Dimaprit-Based Studies

Owing to its demonstrated lack of H₂-receptor-mediated antinociception in vivo at doses up to 0.8 µmol/rat i.c.v. and its failure to stimulate prolactin secretion [2][6], Nordimaprit is the sole validated, structurally matched negative control for Dimaprit. This pairing enables rigorous interpretation of H₂-receptor-dependent pharmacological effects without introducing scaffold mismatches.

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